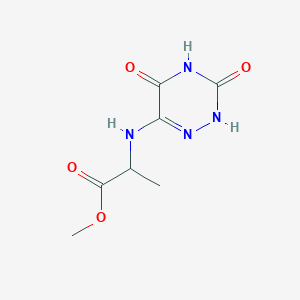

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate

Description

Significance of Nitrogen-Containing Heterocycles in Modern Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged scaffolds in the design of functional molecules.

The 1,2,4-triazine (B1199460) ring, a six-membered heterocycle with three nitrogen atoms, is a versatile scaffold in organic synthesis. ijpsr.info Its derivatives are recognized for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. ijpsr.inforesearchgate.net The synthesis of 1,2,4-triazine derivatives is an active area of research, with various methods developed to construct and functionalize this important heterocyclic system. mdpi.comresearchgate.net These synthetic strategies allow for the fine-tuning of the electronic and steric properties of the triazine core, enabling the development of molecules with specific biological targets. nih.gov

In chemical biology, the 1,2,4-triazine ring system is a key component in the design of therapeutic agents. nih.gov Its derivatives have been investigated for their potential as enzyme inhibitors and receptor antagonists. nih.gov For instance, certain 1,2,4-triazine derivatives have shown promise as adenosine (B11128) A2A receptor antagonists for the potential treatment of Parkinson's disease. nih.gov In material science, the electron-deficient nature of the 1,2,4-triazine ring makes it a valuable component in the development of organic electronic materials, such as n-type semiconductors and components for dye-sensitized solar cells. mdpi.com The unique photophysical properties of fused 1,2,4-triazine systems are also being explored for applications in luminescent materials and dyes. researchgate.net

The Alaninate (B8444949) Moiety as a Privileged Structure in Conjugate Chemistry

Amino acids and their derivatives, such as alaninate, are fundamental building blocks of life and offer a versatile platform for constructing complex molecules.

Amino acid derivatives are crucial in the synthesis of peptides and proteins, which form the basis of numerous biological structures and functions. mdpi.com Beyond their role in biological systems, amino acid derivatives are increasingly used to build sophisticated molecular architectures with diverse applications. nih.govrsc.org They can be incorporated into polymers to create biocompatible and biodegradable materials, or used as ligands for the synthesis of metal complexes with potential catalytic or therapeutic properties. nih.govresearchgate.net The conjugation of amino acids to other molecules, such as natural products, can enhance their solubility and bioavailability. mdpi.com

Alanine (B10760859), like most amino acids (with the exception of glycine), is chiral and exists as two enantiomers: L-alanine and D-alanine. nih.govwikipedia.org The stereochemistry of the alaninate moiety is a critical consideration in the design of conjugates, as it can significantly influence the biological activity and pharmacological properties of the final molecule. The specific arrangement of atoms in three-dimensional space can dictate how a molecule interacts with its biological target. researchgate.netrsc.org Therefore, controlling the stereochemistry during the synthesis of alaninate conjugates is essential for developing effective and selective therapeutic agents.

Research Context for Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate: A Novel Conjugate Paradigm

The hypothetical molecule, this compound, represents a novel paradigm in conjugate chemistry by linking the biologically active 1,2,4-triazine scaffold with the versatile alaninate moiety. The 3,5-dihydroxy substitution on the triazine ring is of particular interest, as similar structures, such as 3,5-dihydroxy- mdpi.comnih.govresearchgate.nettriazine-6-carboxylic acid, have been noted for their potential antibacterial properties. biosynth.com

The conjugation of methyl alaninate to the C6 position of the dihydroxy-1,2,4-triazine core could lead to a molecule with unique properties and potential applications. The alaninate portion could influence the molecule's solubility, membrane permeability, and interactions with biological targets, while the dihydroxy-triazine core provides a platform for diverse biological activities. The exploration of such novel conjugates opens up new avenues for the design and synthesis of functional molecules with tailored properties for applications in medicine and material science.

Data Tables

Table 1: Properties of Parent Scaffolds

| Property | 1,2,4-Triazine | L-Alanine |

| Formula | C₃H₃N₃ | C₃H₇NO₂ |

| Molar Mass | 81.08 g/mol | 89.09 g/mol nih.gov |

| Appearance | Pale yellow liquid | White crystalline solid |

| Key Features | Aromatic, electron-deficient heterocycle | Chiral amino acid nih.gov |

Table 2: Functional Groups in this compound

| Functional Group | Chemical Formula | Role in the Molecule |

| 1,2,4-Triazine Ring | C₃N₃ | Core heterocyclic scaffold, potential for biological activity. |

| Hydroxyl Groups | -OH | Potential for hydrogen bonding and influencing solubility. |

| Alaninate Moiety | -CH(CH₃)C(=O)OCH₃ | Amino acid derivative, influencing stereochemistry and biological interactions. nih.gov |

| Ester Group | -C(=O)OCH₃ | Methyl ester of the alanine carboxyl group. |

Rationale for Investigating Triazine-Alaninate Hybrid Structures

The specific hybrid structure of this compound combines the key features of a 1,2,4-triazine core with the amino acid alanine, in its methyl ester form. The rationale for investigating such a structure is multifaceted and grounded in the established properties of its constituent parts.

The 1,2,4-Triazine Scaffold : This heterocyclic core is a known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Derivatives of 1,2,4-triazine have been reported to exhibit a broad range of pharmacological effects, making them attractive starting points for drug discovery. ijpsr.inforesearchgate.net The dihydroxy substitution on the triazine ring, in particular, can influence the molecule's electronic properties and its potential for hydrogen bonding, which is crucial for receptor binding.

The Alanine Moiety : Alanine, a simple aliphatic amino acid, can play several roles in a hybrid molecule. It can act as a spacer, positioning the triazine core optimally for interaction with a biological target. Furthermore, amino acid conjugates can be recognized by amino acid transporters, potentially enhancing cellular uptake. The methyl ester modification of the alanine carboxyl group can improve lipophilicity, which may influence the compound's permeability across cell membranes.

Synergistic Potential : The combination of the triazine and alaninate moieties in a single molecule creates the potential for synergistic or novel biological activities that are not observed with the individual components. The alaninate side chain can be explored for further modifications to fine-tune the molecule's properties.

The table below summarizes the key molecular components and their potential contributions to the bioactivity of the hybrid structure.

| Molecular Component | Key Features | Potential Contribution to Bioactivity |

| 1,2,4-Triazine Core | Dihydroxy substituted heterocyclic ring | - Broad-spectrum biological activity (e.g., anticancer, antimicrobial) - Potential for hydrogen bonding and receptor interaction |

| Alaninate Moiety | Amino acid methyl ester | - Spacer function - Enhanced cellular uptake via amino acid transporters - Improved lipophilicity and membrane permeability |

Scope of Academic Inquiry into the Compound's Chemical and Biological Profile

Given the lack of specific literature on this compound, the scope of academic inquiry would be broad, encompassing its synthesis, chemical characterization, and a comprehensive biological evaluation.

Chemical Profile Investigation:

Synthesis and Characterization : The initial research would focus on developing an efficient and scalable synthesis route for the target compound. This would likely involve multi-step synthesis starting from commercially available precursors. Full characterization of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Physicochemical Properties : A detailed study of its physicochemical properties, including solubility, stability, and lipophilicity (logP), would be necessary to assess its drug-like properties.

Biological Profile Investigation:

Anticancer Activity : Given that numerous triazine derivatives exhibit anticancer properties, a primary area of investigation would be its cytotoxic effects against a panel of human cancer cell lines. mdpi.comdigitellinc.comnih.gov Further studies could explore its mechanism of action, such as the induction of apoptosis or cell cycle arrest. nih.gov

Antimicrobial Activity : The potential of triazine-amino acid conjugates as antimicrobial agents is another important research avenue. mdpi.com The compound would be screened against a range of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency.

Enzyme Inhibition Studies : Many triazine derivatives are known to be enzyme inhibitors. mdpi.comnih.gov The compound could be tested for its inhibitory activity against various enzymes that are relevant to disease, such as kinases, proteases, or D-amino acid oxidase.

The potential areas of biological investigation for this novel compound are summarized in the table below.

| Area of Biological Inquiry | Rationale | Potential Assays |

| Anticancer Activity | Many triazine derivatives show potent anticancer effects. | Cytotoxicity assays (e.g., MTT), cell cycle analysis, apoptosis assays. |

| Antimicrobial Activity | Triazine-amino acid hybrids have shown promise as antimicrobial agents. | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi. |

| Enzyme Inhibition | The triazine scaffold is present in many known enzyme inhibitors. | In vitro enzyme activity assays against relevant therapeutic targets. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c1-3(6(13)15-2)8-4-5(12)9-7(14)11-10-4/h3H,1-2H3,(H,8,10)(H2,9,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEDGUMEGFTLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1=NNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3,5 Dihydroxy 1,2,4 Triazin 6 Yl Alaninate and Its Analogs

Strategic Approaches to the 1,2,4-Triazine (B1199460) Core

The construction of the 1,2,4-triazine nucleus is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These strategies often involve the formation of the six-membered ring through the reaction of smaller precursor molecules.

Condensation Reactions for Triazine Ring Formation

A prevalent and versatile method for the synthesis of the 1,2,4-triazine ring system involves the condensation of 1,2-dicarbonyl compounds with aminoguanidines or semicarbazides. This approach allows for the formation of a wide array of substituted triazines. The reaction typically proceeds through the initial formation of a hydrazone or a similar intermediate, followed by cyclization to yield the triazine ring.

A common variation of this method is the reaction of an α-keto acid with a semicarbazide (B1199961), which directly leads to the formation of a 3,5-dihydroxy-1,2,4-triazine-6-substituted derivative. For instance, the reaction of a glyoxylic acid derivative with semicarbazide would yield a 3,5-dihydroxy-1,2,4-triazine. The specific nature of the substituent at the 6-position is determined by the choice of the α-keto acid.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| α-keto acid | Semicarbazide | 3,5-dihydroxy-1,2,4-triazin-6-yl derivative | Aqueous or alcoholic solvent, often with mild acid or base catalysis | Moderate to High |

| 1,2-diketone | Amidrazone | Substituted 1,2,4-triazine | Reflux in a suitable solvent | Variable |

Tandem Cyclization Strategies for Efficient 1,2,4-Triazine Synthesis

More advanced and efficient methods for the construction of the 1,2,4-triazine core involve tandem or domino reactions. These strategies often combine multiple bond-forming events in a single synthetic operation, thereby increasing efficiency and reducing waste. One such approach is the [4+2] cycloaddition of a 1,2,4,5-tetrazine (B1199680) with an enamine, which, after a retro-[4+2] cycloaddition and aromatization, yields a 1,2,4-triazine. This method provides a regioselective route to substituted triazines.

The reaction of a 1,2,4,5-tetrazine with an enamine derived from a ketone or aldehyde initially forms a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen and a nitrile, to afford the aromatic 1,2,4-triazine. The substituents on the final product are determined by the substitution pattern of the starting tetrazine and enamine.

| Dienophile | Diene | Product | Conditions | Yield (%) |

| Enamine | 1,2,4,5-Tetrazine | Substituted 1,2,4-triazine | Organic solvent, room temperature or gentle heating | Good to Excellent |

Nucleophilic Substitution Patterns on Triazine Precursors

The 1,2,4-triazine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be exploited to introduce a variety of substituents onto a pre-formed triazine core. The positions most susceptible to nucleophilic attack are C-3, C-5, and C-6, with the exact regioselectivity depending on the existing substituents on the ring and the nature of the nucleophile.

For example, a halogenated 1,2,4-triazine can serve as a versatile intermediate for the introduction of various functional groups. The reaction of a 6-chloro-1,2,4-triazine with nucleophiles such as amines, alkoxides, or thiolates can lead to the corresponding substituted triazines. The presence of electron-withdrawing groups on the triazine ring can further activate it towards nucleophilic attack.

Integration of the Alaninate (B8444949) Side Chain

The introduction of the methyl alaninate side chain at the C-6 position of the 3,5-dihydroxy-1,2,4-triazine core is a critical step in the synthesis of the target molecule. This can be achieved through various synthetic strategies, including direct functionalization of the triazine ring or by building the side chain from a pre-existing functional group.

Direct C-6 Functionalization of 1,2,4-Triazine Derivatives

A direct approach to introduce the alaninate side chain would be through a C-H functionalization reaction at the C-6 position of a 3,5-dihydroxy-1,2,4-triazine. However, a more practical and commonly employed strategy involves the use of a precursor that already contains a suitable functional group at the C-6 position. A key and readily available precursor for the synthesis of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate is 3,5-dihydroxy- asiaresearchnews.comnih.govresearchgate.nettriazine-6-carboxylic acid.

This carboxylic acid can be coupled with alanine (B10760859) methyl ester using standard peptide coupling reagents. This approach forms the desired amide bond in a single, efficient step. A variety of coupling reagents can be employed for this transformation, each with its own advantages in terms of reactivity and suppression of side reactions.

| Coupling Reagent | Base | Solvent | Temperature | Yield (%) |

| HATU | DIPEA | DMF | Room Temperature | High |

| HBTU | NMM | DCM | 0 °C to Room Temperature | High |

| DCC/HOBt | - | DCM/DMF | 0 °C to Room Temperature | Good |

Esterification Techniques for Methyl Alaninate Formation

The final step in the synthesis of the target molecule is the formation of the methyl ester of the alanine carboxylic acid. If the coupling reaction in the previous step is performed with alanine instead of its methyl ester, a subsequent esterification step is necessary. The Fischer-Speier esterification is a classic and reliable method for this transformation.

This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.

| Acid Catalyst | Alcohol | Conditions | Yield (%) |

| H2SO4 | Methanol | Reflux | Good to Excellent |

| HCl (gas) | Methanol | 0 °C to Room Temperature | High |

Asymmetric Synthesis Routes for Chiral Alaninate Introduction

The introduction of a chiral alaninate moiety onto the 1,2,4-triazine scaffold is a critical step in the synthesis of stereochemically pure target compounds. Asymmetric synthesis strategies are paramount to ensure the desired enantiomer is produced, which is often crucial for biological activity.

One primary approach involves the use of chiral starting materials. Enantiopure N-protected α-amino acids serve as valuable precursors in these syntheses. researchgate.netrsc.org For instance, microwave-assisted synthesis has been employed to create N-Cbz-1,2,4-triazine-derived α-amino acids, preserving the stereochemical integrity of the initial amino acid. researchgate.netrsc.org This method often involves the cyclization of intermediates derived from these chiral building blocks.

Another strategy focuses on the development of chiral metal-organic frameworks (MOFs) that can serve as platforms for enantioselective recognition and synthesis. researchgate.net For example, an L-phenylalanine-based MOF has been designed to create a chiral microenvironment, which could potentially be adapted for the stereoselective synthesis of alaninate derivatives. researchgate.net While not a direct synthetic route for the target compound, this approach highlights the exploration of novel methods to control chirality in complex molecules. researchgate.net

Overall Synthetic Pathways and Optimization Considerations

Multi-Step Synthesis Design and Reaction Condition Refinement

The construction of substituted triazine derivatives typically begins with a versatile precursor, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) for the 1,3,5-triazine (B166579) core, which allows for sequential nucleophilic substitution. mdpi.comnih.gov Although the target compound features a 1,2,4-triazine ring, the principles of sequential substitution are analogous. The reactivity of the leaving groups (e.g., chlorine atoms) on the triazine ring is modulated by the substituents already present, allowing for controlled, stepwise introduction of different functionalities. mdpi.com

Temperature control is a critical parameter in these multi-step syntheses. The substitution of the first chlorine atom on cyanuric chloride, for example, is typically carried out at low temperatures (around 0 °C), while subsequent substitutions require higher temperatures, often room temperature or even reflux conditions. mdpi.comnih.gov This differential reactivity enables the selective synthesis of mono-, di-, and tri-substituted triazines. mdpi.com

A multi-step synthesis for a related pyrazolo[4,3-e] nih.govresearchgate.netrsc.orgtriazine derivative started from a 1,2,4-triazine, which underwent nucleophilic substitution of hydrogen, followed by an oxidation process to yield the target molecule. nih.gov Similarly, the synthesis of 3-hydroxy-6-oxo nih.govresearchgate.netrsc.orgtriazin-1-yl alaninamides was achieved through Ugi reactions to form key adducts, which were then cyclized using sodium ethoxide. nih.gov

The table below outlines typical reaction steps and conditions that can be adapted for the synthesis of the target compound.

| Step | Reaction Type | Key Reagents | Typical Conditions | Purpose |

| 1 | Nucleophilic Substitution | 1,2,4-triazine precursor, Amino acid ester (e.g., Methyl alaninate) | Base (e.g., DIEA, NaHCO3), Solvent (e.g., THF, Dioxane), Controlled Temperature | Introduction of the alaninate side chain |

| 2 | Cyclization | Intermediate from Step 1 | Base (e.g., Sodium ethoxide) or Acid catalyst, Heat | Formation of the triazine ring system |

| 3 | Functional Group Interconversion | Hydroxylation/Methylation reagents | Varies depending on specific reaction | Introduction of dihydroxy groups or other modifications |

| 4 | Purification | Chromatography, Recrystallization | Appropriate solvent systems | Isolation of the pure target compound |

Principles of Atom Economy and Green Chemistry in Conjugate Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that are both efficient and environmentally benign. chim.it The principles of green chemistry and atom economy are increasingly being applied to the synthesis of heterocyclic compounds like triazines. mdpi.comrsc.orgresearchgate.net

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. primescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. primescholars.com In the context of triazine synthesis, designing pathways that minimize waste is a key consideration.

Green Chemistry Approaches:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products. rsc.orgchim.itresearchgate.net It is considered a green procedure due to the reduction in solvent use and energy consumption. mdpi.comrsc.org

Sonochemistry: The use of ultrasonic irradiation can also accelerate reactions, shorten reaction times to as little as 5 minutes, and often allows for the use of more environmentally friendly solvents like water. mdpi.comnih.gov Sonochemical methods have been shown to be significantly "greener" than conventional heating. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent is a highly effective green methodology, as it eliminates solvent waste and simplifies purification. chim.it

Catalysis: The use of catalysts, including phase-transfer catalysts, can enable reactions under milder conditions, increase yields, and improve selectivity, contributing to a more sustainable process. mdpi.com

Analog Development and Structural Diversification Strategies

To explore the structure-activity relationships (SAR) and develop new compounds with potentially improved properties, strategies for systematic modification of both the triazine core and the amino acid side chain are essential. nih.govnih.gov

Systematic Modification of the Triazine Nucleus

The 1,2,4-triazine nucleus is a versatile scaffold that can be systematically modified to tune its physicochemical and biological properties. nih.govijpsr.infonih.gov The synthesis of various fused 1,2,4-triazine derivatives, such as pyrrolo[2,1-f] nih.govresearchgate.netrsc.orgtriazines and pyrazolo[4,3-e] nih.govresearchgate.netrsc.orgtriazines, demonstrates the potential for creating complex, polycyclic analogs. nih.gov

Modifications can include:

Substitution at different positions: Introducing a variety of substituents (e.g., alkyl, aryl, halogen, amino groups) onto the available positions of the triazine ring. ijpsr.infoeurekaselect.com

Ring fusion: Condensing other heterocyclic or aromatic rings onto the triazine core to create extended π-systems and rigid structures. nih.govmdpi.com

Bioisosteric replacement: Replacing parts of the triazine scaffold with other groups that have similar steric and electronic properties to modulate activity. nih.gov

These modifications can influence the molecule's shape, polarity, and ability to interact with biological targets. nih.gov

Exploration of Diverse Alaninate and Amino Acid Side Chains

Varying the amino acid component provides another powerful avenue for structural diversification. While the target compound contains a methyl alaninate group, a wide array of other natural and unnatural amino acids can be incorporated to probe the impact of the side chain on the molecule's properties. researchgate.netresearchgate.net

A general synthetic methodology allows for the coupling of various amino acid esters to the triazine core. mdpi.comnih.gov This flexibility enables the creation of a library of compounds with different side chains, as shown in the table below.

| Side Chain R-Group | Corresponding Amino Acid | Potential Property Modulation |

| -CH(CH₃)₂ | Valine | Increased lipophilicity, steric bulk |

| -CH₂Ph | Phenylalanine | Introduction of aromatic interactions (π-stacking) |

| -CH₂OH | Serine | Increased polarity, hydrogen bonding capability |

| -(CH₂)₄NH₂ | Lysine | Introduction of a basic, positively charged group |

| -CH₂COOH | Aspartic Acid | Introduction of an acidic, negatively charged group |

By systematically exploring these modifications, researchers can develop a comprehensive understanding of the structure-activity relationships and design new analogs with optimized characteristics. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Validation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. Due to the absence of direct experimental data in the refereed literature for Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate, the following sections describe the predicted spectral data based on the analysis of its constituent fragments: the methyl alaninate (B8444949) moiety and the 3,5-dihydroxy-1,2,4-triazine core.

Elucidation of Proton (¹H) Chemical Environments

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The alaninate portion is expected to display an AX3 spin system, consisting of a quartet for the alpha-proton (α-H) and a doublet for the methyl protons (CH₃). The methyl ester group will present as a singlet. The protons on the triazine ring and the hydroxyl groups may exhibit broad signals, and their chemical shifts can be influenced by the solvent and concentration.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Alanine) | 7.5 - 8.5 | Broad Singlet | - |

| α-H (Alanine) | 4.0 - 4.5 | Quartet | ~7.0 |

| OCH₃ (Ester) | 3.7 - 3.9 | Singlet | - |

| β-CH₃ (Alanine) | 1.4 - 1.6 | Doublet | ~7.0 |

| OH (Triazine) | 9.0 - 11.0 | Broad Singlet | - |

Note: The chemical shifts are estimations and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each non-equivalent carbon atom will produce a distinct signal. The carbonyl carbon of the ester is expected to resonate at the downfield region of the spectrum. The carbons of the triazine ring will also have characteristic chemical shifts.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 170 - 175 |

| C3, C5 (Triazine) | 155 - 165 |

| C6 (Triazine) | 145 - 155 |

| α-C (Alanine) | 50 - 55 |

| OCH₃ (Ester) | 52 - 54 |

| β-CH₃ (Alanine) | 18 - 22 |

Note: The chemical shifts are estimations and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show a correlation between the α-H and the β-CH₃ protons of the alanine (B10760859) moiety, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. Expected correlations include the α-H with the α-C, the OCH₃ protons with the OCH₃ carbon, and the β-CH₃ protons with the β-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for determining the long-range (2-3 bond) correlations, which helps in piecing together the molecular structure. Key expected correlations would include:

The OCH₃ protons to the ester carbonyl carbon.

The α-H and β-CH₃ protons to the ester carbonyl carbon.

The α-H and NH proton to the C6 carbon of the triazine ring, which would definitively link the alanine side chain to the triazine core.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound, and for gaining structural insights through the analysis of its fragmentation patterns.

Precise Molecular Weight Determination and Elemental Composition

High-resolution mass spectrometry would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₉N₅O₄), the predicted exact mass can be calculated.

Predicted HRMS Data

| Ion | Predicted Exact Mass |

| [M+H]⁺ | 232.0676 |

| [M+Na]⁺ | 254.0495 |

| [M-H]⁻ | 230.0527 |

Note: These values are calculated based on the elemental composition and may vary slightly in experimental results.

Analysis of Fragmentation Pathways for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and confirms the connectivity of the different structural units. Common fragmentation pathways for 1,2,4-triazine (B1199460) derivatives involve the cleavage of the triazine ring. For the target molecule, characteristic fragmentation would be expected to arise from the loss of the methyl ester group and cleavage of the alanine side chain.

Predicted Major Fragmentation Pathways

A primary fragmentation would likely be the loss of the methoxycarbonyl group (-COOCH₃) from the alaninate side chain. Another significant fragmentation pathway could involve the cleavage of the bond between the alanine α-carbon and the triazine ring, leading to fragments corresponding to the alaninate moiety and the dihydroxy-triazine core. The triazine ring itself can undergo characteristic cleavages, leading to the loss of small neutral molecules like HCN.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a spectrum is generated that reveals the characteristic vibrational frequencies of different chemical bonds. For this compound, the IR spectrum would be expected to show absorption bands corresponding to its key structural features, including hydroxyl, amine, carbonyl, and triazine ring moieties.

The analysis would involve passing an infrared beam through a sample of the compound and recording the wavelengths at which radiation is absorbed. These absorptions correspond to the energy required to excite the vibrational modes of the molecule's bonds. The presence of sharp or broad bands at specific wavenumbers provides direct evidence for the functional groups, confirming the successful synthesis of the target structure. The dihydroxy-triazine core, in particular, may exist in tautomeric equilibrium with a triazine-dione form, which would be distinguishable by the presence and position of N-H and C=O stretching bands.

The table below outlines the expected characteristic IR absorption bands for the primary functional groups within the molecule.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| O-H (Hydroxy) / N-H (Amine/Amide) | Stretch, broad | 3500 - 3200 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Ester) | Stretch, strong | 1750 - 1735 |

| C=O (Triazine-dione tautomer) | Stretch | 1720 - 1670 |

| C=N / C=C (Triazine ring) | Stretch | 1650 - 1550 |

| N-H (Amine/Amide) | Bend | 1640 - 1550 |

| C-O (Ester) | Stretch | 1300 - 1000 |

This table is based on established correlation charts for IR spectroscopy and represents theoretical values for the proposed structure.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase.

For purity analysis, a reversed-phase HPLC (RP-HPLC) method would typically be developed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The compound is dissolved in a suitable solvent, injected into the HPLC system, and a detector (commonly a UV-Vis detector) measures the concentration of the compound as it elutes from the column. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and the area under each peak can be used to quantify the purity level, often expressed as a percentage of the total peak area.

A hypothetical set of starting parameters for an RP-HPLC method is detailed below.

| Parameter | Suggested Condition |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Column Temperature | 25 °C |

This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.

Chiral Chromatography for Enantiomeric Purity Evaluation (if applicable)

The structure of this compound contains a stereocenter at the alpha-carbon of the alanine moiety. This means the compound can exist as a pair of non-superimposable mirror images, or enantiomers (R and S forms). If the synthesis is not stereospecific, a mixture of these enantiomers (a racemate) will be produced.

Chiral chromatography is a specialized form of HPLC used to separate enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. This allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of the sample. This analysis is critical in pharmaceutical contexts, as different enantiomers can have vastly different biological activities.

A general approach for chiral separation would involve screening various polysaccharide-based CSPs with different mobile phases.

| Parameter | Suggested Condition |

| Column | Chiral stationary phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Column Temperature | Ambient |

This table outlines a general strategy for developing a chiral separation method.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the empirical formula, and by extension, the molecular formula if the molecular weight is known.

For this compound, the presumed molecular formula is C₇H₉N₄O₄. The theoretical elemental composition is calculated based on the atomic weights of its constituent elements.

| Element | Theoretical Mass % (Calculated for C₇H₉N₄O₄) | Experimental Mass % (Found) |

| Carbon (C) | 36.37% | To be determined |

| Hydrogen (H) | 3.92% | To be determined |

| Nitrogen (N) | 24.24% | To be determined |

| Oxygen (O) | 27.69% (Typically by difference) | To be determined |

The calculated theoretical percentages are based on a molecular weight of 231.18 g/mol . A successful synthesis would yield experimental values within ±0.4% of the theoretical values.

Computational Chemistry and Theoretical Modeling of Triazine Alaninate Conjugates

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are pivotal in understanding the electronic characteristics of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate at the atomic level. These calculations offer a detailed description of the molecule's geometry, energy, and electronic orbitals.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For triazine derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable molecular geometry through energy minimization. nih.govscispace.comnih.govresearchgate.net This process involves finding the conformation with the lowest potential energy, which corresponds to the most probable structure of the molecule.

The optimization of the molecular geometry of this compound would reveal critical bond lengths, bond angles, and dihedral angles. For instance, the planarity of the triazine ring is a significant feature, and DFT can elucidate the degree of conjugation within the ring and with its substituents. rsc.org The calculations would also provide the total energy of the molecule, a key parameter in assessing its thermodynamic stability. jocpr.com The use of DFT allows for the prediction of various thermodynamic properties, which are crucial for understanding the compound's reactivity and stability. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Triazine Derivative using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (in triazine ring) | ~1.33 Å |

| Bond Length | C-C (alaninate side chain) | ~1.54 Å |

| Bond Angle | N-C-N (in triazine ring) | ~126° |

Note: The values presented are illustrative and based on general findings for triazine derivatives. Specific values for this compound would require dedicated computational studies.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comcolab.ws A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich dihydroxy-triazine ring, while the LUMO may be distributed across the triazine ring and the alaninate (B8444949) moiety. The energy of these orbitals and their gap can be precisely calculated using DFT. colab.ws This analysis helps in understanding the electronic transitions, such as π → π* and n → π*, which are responsible for the molecule's absorption of light and its potential applications in materials science. scispace.com The HOMO-LUMO gap is also correlated with the molecule's ability to donate or accept electrons. scribd.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Triazine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These are example values. The actual energies for this compound would be determined through specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the triazine ring and the oxygen atoms of the hydroxyl and ester groups, indicating these as sites for potential hydrogen bonding or coordination with electrophiles. dtic.mil Conversely, the hydrogen atoms of the hydroxyl groups and the alaninate side chain would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions and the molecule's binding behavior with other chemical species. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound.

The alaninate side chain in this compound introduces a degree of conformational flexibility to the molecule. acs.org MD simulations can be employed to explore the different possible conformations (rotamers) of this side chain by simulating its movement over time. researchgate.net These simulations reveal the most stable and frequently occurring conformations, as well as the energy barriers between them. researchgate.net

MD simulations provide detailed insights into the non-covalent interactions that stabilize the structure of this compound and govern its interactions with its environment. nih.gov Intramolecular interactions, such as hydrogen bonds between the hydroxyl groups and the alaninate moiety, can play a significant role in determining the molecule's preferred conformation.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are critical for understanding how the molecule behaves in solution or in a solid state. pku.edu.cn MD simulations can model the interactions between multiple molecules of the triazine-alaninate conjugate, revealing how they aggregate or self-assemble. nih.gov In a biological context, MD simulations can be used to study the binding of the molecule to a protein, providing a dynamic picture of the key interactions that stabilize the complex. nih.gov This information is invaluable for the rational design of molecules with specific binding properties.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for understanding the intricacies of chemical reactions involving triazine derivatives. By modeling reactions at a molecular level, researchers can gain insights into reaction feasibility, stability of intermediates, and the electronic effects of substituents, guiding the synthesis of novel compounds like this compound.

Bond Dissociation Energy (BDE) is a critical parameter for evaluating the thermal stability of molecules and predicting their reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate BDEs for various bonds within triazine structures. These calculations help in understanding how different functional groups attached to the triazine ring influence its stability. researchgate.net

Studies on substituted s-triazine derivatives have utilized DFT to analyze the strength of bonds connecting substituents to the triazine core. researchgate.net For instance, the analysis of C-NO₂, C-NH₂, and C-N₃ bonds has shown that the introduction of -NH₂ and -N₃ groups can enhance the thermal stability of the triazine ring. researchgate.net Computational evaluations have also been used to study the N-C bond dissociation Gibbs free energies, assessing how triazine derivatives might cleave under oxidative conditions. anu.edu.au Such studies are crucial for applications where the controlled breaking of a specific bond is desired. anu.edu.au The choice of computational method is vital for accuracy; methods like B3LYP and M05-2X with basis sets such as 6-31G* have been shown to provide reliable BDE predictions for nitrogen-containing heterocyclic compounds. researchgate.netfigshare.comnih.gov

| Substituent Group | Bond Type Analyzed | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| -NO₂, -NH₂, -N₃ | C-N (ring to substituent) | DFT (B3LYP/6-31G) | -NH₂ and -N₃ groups can enhance thermal stability compared to -NO₂. | researchgate.net |

| Various Alkyl Groups | N-C (ring to alkyl) | DFT | Oxidative cleavage generally favors cleavage to a carbon-centered radical rather than a carbocation. | anu.edu.au |

| -NO₂ (in RDX) | N-N | DFT (B3LYP/6-31G) | Provided insights into the conformational minima and bond energies of a complex triazine derivative. | figshare.com |

While the specific theoretical pathways for the synthesis of this compound are not extensively detailed in the literature, the synthesis of structurally related compounds provides a basis for computational investigation. nih.gov The synthesis of 3-hydroxy-6-oxo researchgate.netjocpr.comtandfonline.comtriazin-1-yl alaninamides, for example, involves a multi-component Ugi reaction followed by a cyclization step with sodium ethoxide. nih.gov

Computational chemistry can be applied to elucidate the mechanisms of such transformations. DFT calculations can model the entire reaction coordinate, identifying transition states, reaction intermediates, and their corresponding energy barriers. This allows for a theoretical assessment of the reaction's feasibility and can help explain the observed regioselectivity and stereoselectivity. For the formation of the triazine-alaninate core, theoretical modeling could explore the energetics of the intramolecular cyclization, comparing different potential pathways to determine the most favorable route. Such analyses provide a deeper understanding of the reaction mechanism beyond what can be observed experimentally.

In Silico Structure-Activity Relationship (SAR) Derivations

In silico methods are indispensable in modern drug discovery for deriving Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For triazine-alaninate conjugates, these computational techniques can predict biological effects, identify potential protein targets, and guide the design of more potent and selective derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com This method is widely used to understand the binding mechanisms of triazine derivatives and to screen for potential inhibitors of various enzymes. jocpr.comtandfonline.commdpi.com Docking studies have shown that triazine analogues can act as inhibitors for a range of protein kinases, such as p38 MAP kinase, PI3K-α, and VEGFR-2, which are often implicated in inflammatory diseases and cancer. jocpr.comtandfonline.com

The docking process involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity. mdpi.com The results reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, docking studies on 1,2,4-triazine (B1199460) derivatives targeting human D-amino acid oxidase (h-DAAO) identified key amino acid residues like Gly313, Arg283, and Tyr224 as essential for interaction. nih.gov Similarly, studies on 1,3,5-triazine (B166579) derivatives as herbicides showed that hydrogen bonding with His215 in the D1 protein is critical for their inhibitory activity. asianpubs.org These insights are fundamental for the rational design of new derivatives with improved binding affinity and specificity. nih.govacs.org

| Triazine Derivative Class | Protein Target | Docking Software | Key Interactions/Findings | Reference |

|---|---|---|---|---|

| 1,3,5-Triazine Analogues | p38 MAP Kinase | AutoDock 4.2 | The presence of a morpholino or anilino ring was found to be essential for activity. | jocpr.com |

| 1,3,5-Triazine Derivatives | PI3K-α, B-Raf, VEGFR-2 | Not Specified | Docking results correlated well with observed biological activities against cancer-related kinases. | tandfonline.com |

| 6-hydroxy-1,2,4-triazine-3,5-diones | h-DAAO | SYBYL-X 2.0 | Hydrogen bonds with Gly313, Arg283, Tyr224, and Tyr228 were critical for binding. | nih.gov |

| 1,2,4-Triazine Antagonists | GPR84 | Not Specified | Identified a potential binding pose involving π-π stacking with Phe101 and Phe335. | acs.org |

| Isatin-triazine-aniline Hybrids | Acetylcholinesterase (AChE) | Not Specified | Showed key interactions with enzyme residues, explaining potent inhibition. | nih.gov |

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds that fit the model, a process known as virtual screening. nih.govrsc.org

For triazine derivatives, pharmacophore models have been developed to uncover the structural requirements for activity against targets like G-quadruplexes for telomerase inhibition. researchgate.net A typical pharmacophore model for a triazine-based compound might include features such as hydrogen bond acceptors from the triazine nitrogens, a hydrogen bond donor from a hydroxyl group, and a hydrophobic feature from an associated alkyl or aryl group. frontiersin.org Once a statistically significant pharmacophore model is validated, it can be used to screen databases like ZINC, DrugBank, or ChemDiv to identify new potential hits. frontiersin.orgijper.org These hits can then be subjected to further analysis, such as molecular docking and ADMET prediction, to prioritize candidates for synthesis and biological testing. frontiersin.org

Machine learning and other statistical methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly used to predict the biological activity of chemical compounds. researchgate.netnih.gov One widely used tool is PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities for a given molecule based on its structure. researchgate.net The prediction is based on a comparison of the molecule's structure with a large database of known biologically active compounds. researchgate.net

The PASS software provides predictions as a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). researchgate.net This approach has been used to predict the potential antimicrobial, anti-inflammatory, and antifungal activities of novel heterocyclic compounds, including triazine derivatives. researchgate.netresearchgate.net For a compound like this compound, a PASS prediction could suggest potential therapeutic applications by identifying likely biological targets and activities, thereby guiding experimental screening efforts. For instance, predictions might indicate potential activity as a phosphatase inhibitor or an antagonist for certain growth factors, which can then be validated experimentally. researchgate.net

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Kinase Inhibitor | 0.650 | 0.015 |

| Antiviral | 0.580 | 0.032 |

| Anti-inflammatory | 0.510 | 0.045 |

| Antineoplastic | 0.475 | 0.060 |

| Hepatoprotective | 0.320 | 0.110 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output provided by PASS software.

Investigation of Biological Activity and Mechanism of Action in Vitro Perspectives

General Biological Significance of Triazine Derivatives in Medicinal Chemistry

The 1,2,4-triazine (B1199460) core is recognized as a "privileged structure" in drug discovery, serving as a versatile scaffold for developing therapeutic agents. researchgate.net Triazine derivatives are six-membered heterocyclic compounds containing three nitrogen atoms, a feature that allows for diverse biological interactions. ijpsr.infojmchemsci.com These compounds have been associated with a wide spectrum of pharmacological activities.

Extensive research has demonstrated that 1,2,4-triazine derivatives possess significant potential across various therapeutic areas. Their documented biological applications include:

Anticancer and Antitumor Activity : Many derivatives have shown the ability to inhibit the growth of human cancer cell lines. researchgate.netijpsr.infobenthamdirect.com

Antimicrobial Effects : This includes antibacterial and antifungal properties. ijpsr.inforesearchgate.netnih.gov

Antiviral Activity : Certain triazines have been investigated as potential antiviral agents, including against HIV. ijpsr.infojmchemsci.com

Anti-inflammatory Properties : The scaffold is present in molecules with anti-inflammatory effects. ijpsr.inforesearchgate.net

Enzyme Inhibition : Triazines are known to act as inhibitors for various enzymes, a key mechanism for their therapeutic effects. jmchemsci.com

Neuroprotective Effects : Some derivatives have been evaluated as agents that protect nerve cells from damage. ijpsr.infonih.gov

This broad range of activities has made the 1,2,4-triazine nucleus a focal point for the synthesis of novel compounds with potential pharmaceutical applications. ijpsr.infobenthamdirect.comresearchgate.net

In Vitro Enzyme Inhibition Studies

A primary mechanism through which triazine derivatives exert their biological effects is the inhibition of specific enzymes. In vitro assays are crucial for identifying these molecular targets and quantifying the inhibitory potency of the compounds.

Research has identified several enzyme families that are targeted by 1,2,4-triazine derivatives.

Kinases: Protein kinases are a major focus of cancer drug discovery, and various triazine derivatives have been developed as kinase inhibitors.

Pyruvate Dehydrogenase Kinase (PDK) : Novel 1,2,4-amino-triazine derivatives have been synthesized that demonstrate a promising ability to hamper the enzymatic activity of PDK1 and PDK4. researchgate.netnih.gov

Phosphatidylinositol 3-Kinase (PI3K) : Substituted s-triazines have been identified as PI3K/mTOR dual inhibitors. nih.govnih.gov One study reported a derivative that potently inhibited PI3Kδ with an IC50 value of 2.3 nM and also showed activity against other class I PI3K isoforms and mTOR. nih.gov

Focal Adhesion Kinase (FAK) : Imidazo[1,2-a] ijpsr.infonih.govmdpi.comtriazines have been developed as FAK inhibitors, with the best compounds showing IC50 values in the nanomolar range (as low as 50 nM). acs.org

Epidermal Growth Factor Receptor (EGFR) : Certain 1,3,5-triazine (B166579) derivatives have been found to significantly inhibit EGFR-tyrosine kinase (EGFR-TK). nih.gov

Dihydrofolate Reductase (DHFR) : Hybrid molecules of 1,3,5-triazine and chalcone (B49325) have shown strong in vitro inhibitory activity against recombinant human DHFR, with IC50 values as low as 0.0026 µM. mdpi.comwisdomlib.org

Other Enzymes:

d-Amino Acid Oxidase (DAAO) : A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were identified as potent DAAO inhibitors, with IC50 values in the double-digit nanomolar range. acs.org

Secreted Aspartic Proteases (SAP) : An s-triazine based compound was identified as an inhibitor of Candida albicans secreted aspartic protease 2 (SAP2) with an IC50 value of 77.18 μM. mdpi.com

Cholinesterases : Some 1,2,4-triazine derivatives have been screened for their activity against acetylcholine/butyrylcholinesterase enzymes. nih.gov

The potency of enzyme inhibitors and cytotoxic compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. Numerous studies have reported IC50 values for various triazine derivatives against cancer cell lines.

Below is a table summarizing selected in vitro cytotoxicity data for different triazine derivatives against various human cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Reported IC50 (µM) | Source |

|---|---|---|---|---|

| s-Triazine Hydrazone Derivative | MCF-7 | Breast Cancer | 1.01 - 18.20 | mdpi.com |

| s-Triazine Hydrazone Derivative | HCT-116 | Colon Carcinoma | 0.97 - 19.51 | mdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] ijpsr.infojmchemsci.comnih.govtriazine | MCF-10A | Normal Breast | >100 | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] ijpsr.infojmchemsci.comnih.govtriazine (3b) | MCF-7 | Breast Cancer | 2.3 ± 0.04 | nih.gov |

| Symmetrical di-substituted phenylamino-s-triazine | MCF-7 | Breast Cancer | 1.77 - 13.46 | rsc.org |

| Symmetrical di-substituted phenylamino-s-triazine | C26 | Colon Carcinoma | 1.77 - 13.46 | rsc.org |

| 1,2,4-Triazine Sulfonamide | MCF-7 | Breast Cancer | 42 - 91 | mdpi.com |

| s-Triazine Schiff Base Derivative | HCT-116 | Colon Carcinoma | 3.64 - 5.60 | mdpi.com |

| 1,3,5-Triazine Derivative (11) | SW620 | Colorectal Cancer | 5.85 | mdpi.com |

| 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | - | Human Topoisomerase II (Enzyme) | 57.6 | mdpi.com |

In Vitro Cell-Based Research

Beyond enzyme assays, cell-based studies provide critical insights into how triazine derivatives affect cellular functions and viability in a more complex biological system.

In vitro studies using model cell lines have shown that triazine derivatives can modulate fundamental cellular processes, particularly those related to cell death and proliferation.

Induction of Apoptosis : Many triazine derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death. nih.gov For example, a pyrazolo[4,3-e]tetrazolo[1,5-b] ijpsr.infojmchemsci.comnih.govtriazine derivative was found to increase apoptosis in breast cancer cells via activation of caspases 8, 9, and 3/7. nih.gov Other studies have confirmed that novel triazine compounds induce apoptosis through the attenuation of intracellular signaling pathways. nih.govresearchgate.net

Cell Cycle Arrest : Certain triazine derivatives can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. One potent 1,3,5-triazine inhibitor of PI3K/mTOR was shown to cause cell cycle arrest in the G1 phase in HeLa cervical cancer cells. nih.gov

Inhibition of Cell Migration and Invasion : The spread of cancer, or metastasis, involves cell migration and invasion. FAK inhibitors based on an imidazo[1,2-a] ijpsr.infonih.govmdpi.comtriazine scaffold were demonstrated to strongly inhibit cell-matrix adhesion, migration, and invasion of U87-MG glioblastoma cells. acs.org

Neuroprotection Against Oxidative Stress : In non-cancer models, novel 1,2,4-triazine derivatives have shown neuroprotective effects. They provided protection from hydrogen peroxide-induced cell death in PC12 cells, which was associated with a significant reduction in the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov

Understanding how a compound enters cells is vital for its development as a therapeutic agent. While specific studies on the uptake and localization of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate are not available, related research highlights methods to enhance the cellular delivery of molecules using triazine-based nanostructures.

Triazine-carbosilane dendrimersomes, which are vesicle-like constructs, have been used as drug carriers. nih.gov Studies have shown that these nanosystems can encapsulate a photosensitizer, Rose Bengal, and enhance its cellular uptake into basal cell skin carcinoma cells. nih.govnih.gov This increased uptake leads to greater phototoxic activity compared to the free drug. nih.gov While this research focuses on a delivery vehicle rather than a small molecule drug, it underscores the biocompatibility of the triazine scaffold and its potential utility in strategies designed to improve intracellular drug concentrations. nih.gov

Structure-Activity Relationship (SAR) Studies from In Vitro Data

The exploration of the structure-activity relationships (SAR) of derivatives based on the 1,2,4-triazine scaffold provides critical insights into the molecular features essential for their biological activity. By systematically modifying different parts of the parent molecule, researchers can identify the key functional groups and structural arrangements that govern potency, selectivity, and mechanism of action. In vitro studies are fundamental to this process, offering a controlled environment to assess how specific chemical changes influence a compound's interaction with its biological target. The following sections detail the SAR findings concerning the substituents on the triazine ring, the stereochemistry of the alaninate (B8444949) side chain, and the potential of hybrid molecules.

Influence of Triazine Substituents on Biological Response

The biological activity of compounds related to this compound is significantly modulated by the nature and position of substituents on the 1,2,4-triazine core. The 3,5-dihydroxy-1,2,4-triazine core is also known as the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, and studies on this structure have provided valuable SAR data, particularly concerning its role as a D-amino acid oxidase (DAAO) inhibitor.

Systematic modification at the N2 position of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione ring has shown that a variety of substituents can be accommodated, leading to a wide range of inhibitory potencies against DAAO. The introduction of different aromatic and aliphatic groups at this position directly influences the compound's inhibitory activity. For instance, derivatives featuring an aromatic ring, such as phenethyl and naphthalen-1-ylmethyl groups, have demonstrated the most potent inhibitory effects, with IC₅₀ values in the nanomolar range. This suggests that hydrophobic and π-stacking interactions may be crucial for binding to the active site of the enzyme.

Table 1: In Vitro DAAO Inhibitory Activity of N2-Substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

| Compound | Substituent at N2-Position | DAAO IC₅₀ (nM) |

|---|---|---|

| 11a | Methyl | 2800 |

| 11e | Phenethyl | 70 |

| 11h | Naphthalen-1-ylmethyl | 50 |

| 11j | (4-Fluorophenyl)methyl | 130 |

| 11n | Cyclohexylmethyl | 160 |

| 11q | 3-Phenylpropyl | 110 |

Further SAR studies on other 1,2,4-triazine series, such as G-protein-coupled receptor 84 (GPR84) antagonists, have focused on the C5 and C6 positions. In one such series, symmetrical substitutions at the 5- and 6-positions with anisole (B1667542) groups were found to be effective. Replacing these with halides, like fluorine or chlorine, resulted in a decrease in activity, indicating that the size and electronic properties of these substituents are important for receptor interaction.

Table 2: In Vitro GPR84 Antagonist Activity of Symmetrical 5,6-Disubstituted 1,2,4-Triazines

| Compound | Substituent at C5 and C6-Positions | pIC₅₀ |

|---|---|---|

| 1 | 4-Methoxyphenyl | 7.45 |

| 5 | 4-Fluorophenyl | 6.61 |

| 6 | 4-Chlorophenyl | 6.31 |

| 7 | 4-Bromophenyl | 6.12 |

| 8 | Pyridin-4-yl | <5.5 |

These findings collectively underscore the sensitivity of the 1,2,4-triazine scaffold's biological activity to substitutions at various positions. The choice of substituent can dramatically alter the compound's potency by influencing its binding affinity, conformation, and physicochemical properties.

Stereochemical Impact of the Alaninate Moiety on Activity

The alaninate moiety attached to the C6 position of the triazine ring introduces a chiral center, meaning the compound can exist as two distinct stereoisomers (enantiomers), typically designated as L (or S) and D (or R). Stereochemistry is a pivotal factor in pharmacology, as biological systems, such as enzymes and receptors, are themselves chiral. This chirality often leads to stereospecific interactions, where one enantiomer exhibits significantly higher potency or a different biological profile than the other.

While specific in vitro studies comparing the biological activities of the individual L- and D-enantiomers of this compound were not available in the reviewed literature, the principles of stereoselectivity are well-established for drugs containing amino acid fragments. For many nature-inspired compounds, only the natural stereoisomer shows significant biological potency. nih.gov This stereospecificity can arise from several factors:

Target Binding: The precise three-dimensional arrangement of atoms in one enantiomer may allow for optimal interaction with the binding site of a target protein, while the other enantiomer fits poorly or not at all.

Membrane Transport: The uptake of amino acid-drug conjugates into cells can be mediated by stereoselective amino acid transport systems. nih.gov For example, transporters that recognize L-amino acids may preferentially internalize the L-enantiomer of the drug, leading to a higher intracellular concentration and thus greater activity. nih.gov

Hybrid Structures and Their Enhanced Biological Potential

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better selectivity, or a multi-target mechanism of action that can be advantageous in treating complex diseases. The 1,2,4-triazine scaffold has proven to be a versatile core for creating such hybrid structures, leading to compounds with enhanced biological potential across various therapeutic areas.

In vitro studies have demonstrated the success of this strategy by fusing the 1,2,4-triazine ring with other biologically active moieties.

Triazine-Carbazole Hybrids: A series of 1,2,4-triazine derivatives bearing a carbazole (B46965) moiety were synthesized and evaluated as α-glucosidase inhibitors. The most potent compound from this series exhibited an IC₅₀ value of 4.27 µM, significantly more active than the standard drug acarbose. This suggests a synergistic interaction between the two pharmacophores in binding to the enzyme.

Triazine-Indole Hybrids: The combination of a 1,2,4-triazine core with a 1H-indole moiety at the C3 position has yielded potent and selective competitive antagonists for the GPR84 receptor. The indole (B1671886) group plays a key role in the binding, and modifications to this part of the hybrid structure significantly impact antagonist potency.

Triazine-Sulfonamide Hybrids: The incorporation of a sulfonamide group into the 1,2,4-triazine structure has been explored for anticancer applications. Certain 1,2,4-triazine sulfonamide derivatives have shown promising in vitro anticancer activity, with some compounds exhibiting higher potency than the reference drug chlorambucil.

Table 3: Examples of Hybrid 1,2,4-Triazine Structures and Their In Vitro Activity

| Hybrid Structure Type | Pharmacophore | Biological Target/Activity | Example Potency (IC₅₀) |

|---|---|---|---|

| Triazine-Carbazole | Carbazole | α-Glucosidase Inhibition | 4.27 µM |

| Triazine-Indole | 1H-Indole | GPR84 Antagonism | pIC₅₀ up to 7.45 |

| Triazine-Sulfonamide | Sulfonamide | Anticancer (HeLa cells) | 42 µM |

| Pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine | Fused Pyrrole (B145914) Ring | p38α MAP Kinase Inhibition | Potent activity reported |

Broader Applications of 1,2,4 Triazine Alaninate Scaffolds in Chemical Research

Role in Combinatorial Chemistry and Library Synthesis for Discovery

The 1,2,4-triazine (B1199460) scaffold is a highly effective core for combinatorial chemistry and the synthesis of compound libraries aimed at drug discovery. Its utility stems from the modular and often sequential methods used for its synthesis, which allow for the introduction of diverse substituents. The predominant method for creating substituted 1,2,4-triazines is the condensation reaction between a 1,2-dicarbonyl compound and an appropriate acid hydrazide. nih.gov This approach is highly adaptable for generating a library of compounds with varied functionalities.

A stepwise synthetic strategy allows for facile functionalization and combinatorial construction. researchgate.net For instance, building blocks can be elaborated through reactions like Suzuki cross-coupling, enabling the attachment of a wide array of aryl groups to the triazine core. nih.gov This modularity is crucial for library synthesis, where the goal is to systematically vary the substituents to explore the structure-activity relationship (SAR) of new chemical entities. nih.govnih.gov The synthesis of 1,2,4-triazine derivatives is often efficient, with various methods available to produce 3,6-disubstituted or 3,5,6-trisubstituted products, further expanding the chemical space that can be explored. organic-chemistry.org

Table 1: Synthetic Strategies for 1,2,4-Triazine Library Diversification

| Reaction Type | Description | Application in Library Synthesis |

|---|---|---|

| Dicarbonyl Condensation | Reaction of a 1,2-dicarbonyl with an acid hydrazide. | Primary route to the triazine core; allows for variation at the 5- and 6-positions. nih.gov |

| Suzuki Cross-Coupling | Palladium-catalyzed coupling of a halo-triazine with a boronic acid. | Introduces a wide range of aryl and heteroaryl substituents. nih.gov |

| Nucleophilic Aromatic Substitution | Sequential replacement of leaving groups (e.g., chlorine) on a triazine precursor. | Allows for controlled, stepwise introduction of different nucleophiles (amines, alcohols, thiols). nih.gov |

Utility as Molecular Probes and Tools in Chemical Biology

In the field of chemical biology, 1,2,4-triazine scaffolds have emerged as powerful tools, particularly due to their application in bioorthogonal chemistry. escholarship.org These reactions occur in native biological environments without interfering with cellular processes. escholarship.org The 1,2,4-triazine ring is a versatile diene that participates in the inverse electron-demand Diels-Alder (IEDDA) reaction with strained dienophiles like trans-cyclooctenes (TCO). rsc.org This specific cycloaddition has found numerous applications in biomolecule labeling and live-cell imaging. rsc.org

Compared to the more reactive 1,2,4,5-tetrazines, 1,2,4-triazines exhibit remarkable stability under biological conditions, which is a significant advantage for long-term studies. rsc.org Researchers have developed novel cationic 1,2,4-triazines that not only have superior reaction rates but also form fluorescent products upon reaction, enabling their use as fluorogenic labeling agents for subcellular compartments in living cells. rsc.org The unique reactivity profile of 1,2,4-triazines also makes them candidates for developing mutually orthogonal bioorthogonal reactions, allowing for the simultaneous tracking of multiple biological targets. escholarship.orgrsc.org

Advanced Materials Science: Potential in Functional Polymers or Optoelectronics

The electron-deficient nature of the triazine ring makes it a valuable component in materials designed for optoelectronic applications. mdpi.com Triazine derivatives are a well-known class of nitrogen-containing heterocyclic compounds that have been incorporated into π-conjugated organic molecules to customize their light absorption and emission properties. rsc.org

Star-shaped triazine derivatives have been successfully utilized as:

Charge-transfer chromophores semanticscholar.org

Emissive layers in organic light-emitting diodes (OLEDs) rsc.orgsemanticscholar.org

Light harvesters in dye-sensitized solar cells (DSSCs) semanticscholar.org

Researchers have synthesized bitriazine derivatives that demonstrate excellent optoelectronic properties, making them suitable for use in various devices. acs.org Furthermore, triazine-based functional polymers have been developed for applications such as polymeric cathode materials in Li-ion batteries. semanticscholar.org The incorporation of triazine units into polymer backbones or as pendant groups can impart desirable thermal stability and electronic characteristics to the resulting materials. semanticscholar.org

Table 2: Optoelectronic Applications of 1,2,4-Triazine Derivatives

| Application | Function of Triazine Scaffold | Example Finding |

|---|---|---|

| OLEDs | Serves as an electron-deficient core for emissive materials. | Binuclear lead(II) complexes with a 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine ligand were evaluated for OLED applications. rsc.org |

| Chromophores | Acts as a central acceptor in star-shaped charge-transfer molecules. | Centripetal triazine chromophores have been investigated as efficient two-photon absorbers. semanticscholar.org |

| Functional Polymers | Provides thermal stability and electron-transport properties. | Triazine derivatives have been used to create polymeric cathode materials for batteries. semanticscholar.org |

Building Blocks for Macrocycles and Supramolecular Assemblies

The defined geometry and potential for trifunctionalization make triazine rings excellent building blocks for constructing macrocycles and larger supramolecular assemblies. rsc.org While the 1,3,5-triazine (B166579) isomer is more commonly cited in this context due to its C3 symmetry, 1,2,4-triazine derivatives also serve as valuable components, particularly as ligands in coordination chemistry. nih.govmdpi.com

Derivatives such as 3-(2-pyridyl)-1,2,4-triazines have been used to construct metal-organic frameworks (MOFs) with varying dimensionalities. rsc.org A stepwise synthetic approach has been developed for triazine-based macrocyclic scaffolds, where oligomeric chains can be elongated and then cyclized. researchgate.netlookchem.com This strategy allows for the creation of relatively rigid macrocycles that can act as scaffolds for combinatorial synthesis or as host molecules in molecular recognition studies. researchgate.net The ability to control the synthesis allows for the preparation of macrocycles with functionalizable cavities suitable for including guest molecules. nih.gov

Precursors for the Synthesis of Novel Heterocyclic Systems

The 1,2,4-triazine ring is not only a stable scaffold but also a versatile precursor for the synthesis of more complex, fused heterocyclic systems. nih.gov The inherent reactivity of the triazine ring, often through cycloaddition reactions, allows it to be transformed into a variety of bicyclic and polycyclic structures. Compounds with a 1,2,4-triazine nucleus condensed with five-membered heterocycles like pyrrole (B145914) or pyrazole (B372694) have received considerable attention because they are bioisosteres of the purine (B94841) core found in nucleic acids. nih.gov